3-(4-ethylphenyl)-5-(2-furyl)-1-propionyl-4,5-dihydro-1H-pyrazole
Description
The exact mass of the compound this compound is 296.152477885 g/mol and the complexity rating of the compound is 427. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-[5-(4-ethylphenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-3-13-7-9-14(10-8-13)15-12-16(17-6-5-11-22-17)20(19-15)18(21)4-2/h5-11,16H,3-4,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVFMLGXHJGEDCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)C(=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-ethylphenyl)-5-(2-furyl)-1-propionyl-4,5-dihydro-1H-pyrazole is a compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. This article reviews the pharmacological effects, synthesis, and potential therapeutic applications of this compound, drawing from various research studies and reviews.
- Molecular Formula : C17H18N2O2
- Molecular Weight : 282.34 g/mol
- CAS Number : Notably absent in the search results but can be derived from its structure.
Pharmacological Activities
The pyrazole derivatives have been extensively studied for their pharmacological properties. The compound exhibits several biological activities:
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives can significantly inhibit inflammatory mediators. For instance:
- Compounds derived from similar pyrazole structures have shown up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations around 10 µM, demonstrating their potential as anti-inflammatory agents .
- A study on related compounds highlighted that certain derivatives exhibited comparable anti-inflammatory effects to established drugs like diclofenac sodium .
2. Antimicrobial Properties
The antimicrobial efficacy of pyrazole compounds has also been documented:
- Compounds were tested against various bacterial strains including E. coli and Bacillus subtilis, showing promising results with significant inhibition at concentrations as low as 40 µg/mL .
- The anti-tubercular activity was assessed against the Mycobacterium tuberculosis strain H37Rv, where several derivatives demonstrated substantial inhibitory effects .
3. Analgesic Effects
Pyrazole derivatives have been recognized for their analgesic properties:
- In vivo studies using the carrageenan-induced rat paw edema model indicated that some derivatives exhibited potent analgesic effects comparable to ibuprofen .
Synthesis of the Compound
The synthesis of pyrazole derivatives typically involves cyclization reactions of hydrazones or hydrazides with carbonyl compounds. The specific synthetic route for this compound includes:
- Formation of a hydrazone from a suitable aldehyde and hydrazine.
- Cyclization under acidic or basic conditions to yield the pyrazole nucleus.
- Subsequent modifications to introduce substituents such as the ethylphenyl and furyl groups.
Case Studies
Several studies have explored the biological activity of similar pyrazole compounds:
Q & A
Q. What are the standard synthetic routes for 3-(4-ethylphenyl)-5-(2-furyl)-1-propionyl-4,5-dihydro-1H-pyrazole, and how are intermediates characterized?
The synthesis typically involves cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives. For example, hydrazine hydrate reacts with a substituted chalcone precursor in glacial acetic acid under reflux (6–8 hours), monitored by TLC . Post-reaction, the product is isolated via vacuum filtration and recrystallized. Key intermediates (e.g., chalcones) are characterized using , , and IR spectroscopy to confirm enone geometry and functional groups .
Q. Which spectroscopic and crystallographic methods are critical for confirming the structure of this pyrazole derivative?
- Spectroscopy : identifies proton environments (e.g., diastereotopic protons in the pyrazoline ring), while IR confirms carbonyl (C=O) and C=N stretches .
- X-ray crystallography : Resolves the dihydro-pyrazole ring conformation, substituent orientations (e.g., ethylphenyl vs. furyl groups), and hydrogen-bonding networks. For example, torsion angles between the pyrazole ring and substituents are measured to assess steric effects .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations resolve discrepancies in experimental vs. theoretical electronic properties?
DFT studies (e.g., B3LYP/6-311G**) optimize molecular geometry and compute frontier molecular orbitals (HOMO-LUMO gaps), which predict reactivity. Discrepancies in dipole moments or charge distribution between experimental (X-ray) and DFT models may arise from crystal packing forces or solvent effects. For instance, the furyl group’s electron-rich nature can be validated via Mulliken charges .
Q. What strategies address contradictions in biological activity data across structurally similar pyrazole derivatives?
- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., ethylphenyl vs. chlorophenyl) on biological targets. For example, lipophilic substituents enhance membrane permeability but may reduce solubility, leading to variability in antimicrobial assays .
- Docking studies : Molecular docking with enzymes (e.g., COX-2 or α-glucosidase) identifies binding affinity differences. A 4-ethylphenyl group may sterically hinder interactions compared to smaller substituents, explaining lower inhibitory activity in some studies .
Q. How can computational reaction path searches optimize the synthesis of this compound?
Quantum chemical methods (e.g., artificial force-induced reaction, AFIR) predict transition states and intermediates for chalcone-hydrazine cyclization. This identifies optimal solvents (e.g., acetic acid vs. ethanol) and temperatures to minimize side products like open-chain hydrazones . Experimental validation via kinetic monitoring can refine computational models .
Methodological Tables
Table 1: Key spectroscopic data for this compound
| Technique | Observed Signals | Reference |
|---|---|---|
| (400 MHz, CDCl) | δ 1.25 (t, J=7.6 Hz, 3H, CHCH), 3.42 (dd, J=17.2, 5.6 Hz, 1H, pyrazole-H), 6.52 (m, 2H, furyl-H) | |
| IR (KBr) | 1685 cm (C=O), 1602 cm (C=N) |
Table 2: Comparative DFT vs. experimental bond lengths (Å)
| Bond | DFT (B3LYP/6-311G**) | X-ray Diffraction | Deviation |
|---|---|---|---|
| C5-N1 (pyrazole) | 1.392 | 1.401 | 0.009 |
| C=O (propionyl) | 1.221 | 1.215 | -0.006 |
| C2-Furyl (C-O) | 1.364 | 1.372 | 0.008 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
